2-(Cyclopropylmethyl)cyclohexan-1-one 2-(Cyclopropylmethyl)cyclohexan-1-one
Brand Name: Vulcanchem
CAS No.: 1512071-38-3
VCID: VC3087939
InChI: InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2
SMILES: C1CCC(=O)C(C1)CC2CC2
Molecular Formula: C10H16O
Molecular Weight: 152.23 g/mol

2-(Cyclopropylmethyl)cyclohexan-1-one

CAS No.: 1512071-38-3

Cat. No.: VC3087939

Molecular Formula: C10H16O

Molecular Weight: 152.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Cyclopropylmethyl)cyclohexan-1-one - 1512071-38-3

Specification

CAS No. 1512071-38-3
Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
IUPAC Name 2-(cyclopropylmethyl)cyclohexan-1-one
Standard InChI InChI=1S/C10H16O/c11-10-4-2-1-3-9(10)7-8-5-6-8/h8-9H,1-7H2
Standard InChI Key FQJXHCVPIFRFGR-UHFFFAOYSA-N
SMILES C1CCC(=O)C(C1)CC2CC2
Canonical SMILES C1CCC(=O)C(C1)CC2CC2

Introduction

Structure and Physical Properties

Molecular Structure and Composition

2-(Cyclopropylmethyl)cyclohexan-1-one features a cyclohexanone core bearing a cyclopropylmethyl substituent at the position alpha to the carbonyl group. Its molecular formula is C10H16O with a molecular weight of approximately 152.23 g/mol, similar to its positional isomer 4-(cyclopropylmethyl)cyclohexan-1-one. The compound contains a strained three-membered cyclopropyl ring connected to the cyclohexanone via a methylene bridge, creating a unique spatial arrangement that influences its chemical behavior.

Physical Properties

Based on comparative analysis with structurally related compounds, 2-(Cyclopropylmethyl)cyclohexan-1-one likely exists as a colorless to pale yellow liquid or low-melting solid at room temperature. Table 1 presents the estimated physical properties of this compound based on structural analogs.

Table 1: Estimated Physical Properties of 2-(Cyclopropylmethyl)cyclohexan-1-one

PropertyEstimated ValueBasis for Estimation
Physical StateColorless to pale yellow liquidComparison with similar cyclohexanone derivatives
Molecular Weight152.23 g/molCalculated from molecular formula C10H16O
Boiling Point>200°C (at atmospheric pressure)Based on similar cyclopropyl-substituted compounds
SolubilitySoluble in common organic solvents; limited water solubilityTypical for ketones with hydrocarbon substituents
OdorCharacteristic ketone-like odorCommon for cyclohexanone derivatives
Density~0.9-1.0 g/mLEstimated from similar cyclohexanone derivatives

Isomerism and Structural Relatives

2-(Cyclopropylmethyl)cyclohexan-1-one is distinct from but related to several compounds mentioned in the search results, including:

  • 2-Cyclopropylcyclohexan-1-one (C9H14O), which has a cyclopropyl group directly attached to the cyclohexanone ring without the methylene linker

  • 4-(Cyclopropylmethyl)cyclohexan-1-one (C10H16O), a positional isomer with the cyclopropylmethyl group at the 4-position

These structural relationships provide valuable comparative information for understanding the properties and reactivity of our target compound.

Synthetic ApproachKey ReagentsReaction ConditionsPotential YieldAdvantages/Limitations
Alpha-alkylation of cyclohexanoneCyclohexanone, (cyclopropylmethyl) halide, strong base (LDA, NaH)-78°C to RT, THF or similar solvent, inert atmosphereModerate to goodDirect approach; may require control of mono- vs. di-alkylation
Grignard addition followed by oxidationCyclohexanone, cyclopropylmethyl magnesium bromide, oxidizing agent0°C to RT, THF, followed by oxidation stepModerateSimilar to methods used for related ketones
Michael addition to cyclohexenoneCyclohexenone, cyclopropylmethyl nucleophile, catalystVariable depending on specific nucleophileModerateRequires control of regioselectivity
Aldol condensation followed by reductionCyclopropyl aldehyde, cyclohexanone, baseRoom temperature, followed by selective reductionModerateMulti-step process with potential stereoselectivity issues

Specific Reaction Considerations

The synthesis of 2-(Cyclopropylmethyl)cyclohexan-1-one would likely require careful control of reaction conditions to achieve good yields and selectivity. Drawing parallels with related syntheses described in the search results:

  • The use of appropriate bases for enolate formation is critical, as seen in similar cyclohexanone functionalization reactions

  • Inert atmosphere conditions would likely be necessary when working with reactive organometallic reagents, similar to the Grignard procedures described for cyclohexanone derivatives

  • Temperature control would be essential, particularly during the addition steps and potential quenching procedures

Chemical Reactivity

Carbonyl Reactivity

As a ketone, 2-(Cyclopropylmethyl)cyclohexan-1-one would exhibit typical carbonyl reactivity patterns. Similar to its structural relative 4-(Cyclopropylmethyl)cyclohexan-1-one, the compound would participate in nucleophilic addition reactions, with the reaction mechanism typically beginning with nucleophilic attack on the carbonyl carbon. The major reaction types would include:

  • Nucleophilic additions (with hydrides, organometallics, amines, etc.)

  • Enolate formation and subsequent C-C bond-forming reactions

  • Reduction to the corresponding alcohol

  • Oxidation reactions at the α-position

Cyclopropyl Group Reactivity

The cyclopropylmethyl moiety introduces additional reactivity due to the strained three-membered ring:

  • Ring-opening reactions under acidic conditions or catalytic hydrogenation

  • Radical-initiated transformations

  • Cyclopropylcarbinyl rearrangements

  • Homoconjugation effects influencing the reactivity of the carbonyl group

This dual reactivity profile makes 2-(Cyclopropylmethyl)cyclohexan-1-one a potentially valuable building block in organic synthesis, offering multiple sites for selective functionalization.

Spectroscopic Characterization

Spectral TypeExpected Signal RegionsAssignments
¹H NMR0.0-0.6 ppmCyclopropyl ring protons
0.8-1.0 ppmMethylene protons adjacent to cyclopropyl
1.2-2.4 ppmCyclohexanone ring protons
2.3-2.5 ppmProtons at C-2 and adjacent to carbonyl
¹³C NMR4-10 ppmCyclopropyl ring carbons
20-40 ppmCyclohexanone ring carbons
40-50 ppmC-2 carbon bearing cyclopropylmethyl group
210-215 ppmCarbonyl carbon

Infrared (IR) Spectroscopy

The IR spectrum would feature characteristic absorption bands including:

  • Strong C=O stretching at approximately 1710-1720 cm⁻¹ (typical for cyclohexanones)

  • C-H stretching vibrations for cyclopropyl and cyclohexyl rings at 2850-3000 cm⁻¹

  • Distinctive cyclopropyl ring deformation bands in the fingerprint region

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

  • Molecular ion peak at m/z 152 (corresponding to C₁₀H₁₆O)

  • Characteristic fragmentation pattern including loss of the cyclopropylmethyl group

  • Fragmentation products typical of cyclohexanones

Research Challenges and Future Directions

Synthetic Challenges

Several challenges exist in the efficient preparation of 2-(Cyclopropylmethyl)cyclohexan-1-one:

  • Achieving regioselective alkylation at the desired position

  • Controlling potential over-alkylation

  • Developing scalable and cost-effective synthetic routes

  • Optimizing reaction conditions for maximum yield and purity

Future Research Opportunities

Future research directions for 2-(Cyclopropylmethyl)cyclohexan-1-one may include:

  • Development of catalytic methods for its efficient preparation

  • Exploration of its reactivity under various conditions (photochemical, electrochemical, etc.)

  • Investigation of potential biological activities

  • Application in the synthesis of complex molecular architectures

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